molecular formula C8H4F2 B1521100 2-Ethynyl-1,3-difluorobenzene CAS No. 381723-16-6

2-Ethynyl-1,3-difluorobenzene

Cat. No.: B1521100
CAS No.: 381723-16-6
M. Wt: 138.11 g/mol
InChI Key: BIFLARAADMSAQE-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-difluorobenzene is a chemical compound with the molecular formula C8H4F2. It has a molecular weight of 138.12 . The compound is a solid at room temperature and has a melting point between 31-35°C . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C#CC(C(F)=CC=C1)=C1F . The InChI code for this compound is 1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point between 31-35°C .

Scientific Research Applications

Fluorination of 1,3-Dicarbonyl Compounds

2-Ethynyl-1,3-difluorobenzene is involved in the fluorination of 1,3-dicarbonyl compounds. This process uses aqueous hydrofluoric acid and iodosylbenzene, leading to the production of fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method is noted for its simplicity, practicality, and high yield, making it significant in synthetic organic chemistry (Kitamura et al., 2011).

Generation of Radical Cations

Research shows that this compound is used in the generation of distonic o-, m-, and p-benzyne radical cations through a novel photolysis reaction. This process involves the formation of radical cations from Mg+-difluorobenzene complexes and has potential applications in the study of radical ions in chemistry (Haichuan Liu et al., 2002).

Host–Guest Interactions

In a study of 1-ethynyl-3-hydroxybenzene, which is structurally related to this compound, researchers discovered unexpected host–guest interactions. This study highlights the significance of such compounds in forming complex crystalline structures with potential applications in materials science (Schmittel et al., 2001).

Electrochemical Fluorination

Electrochemical fluorination studies of di- and tri-fluorobenzenes, closely related to this compound, demonstrate their use in obtaining fluorinated cyclohexadienes. This process is significant for synthesizing various fluorinated organic compounds (Momota et al., 1994).

Aromatic Nucleophilic Substitution

Research on difluorobenzenes in reactions with Me2EM reagents, which include 1,3-difluorobenzene, a compound structurally similar to this compound, highlights its application in aromatic nucleophilic substitution. This study offers insights into the reactivity of fluorinated aromatic compounds in organic synthesis (Goryunov et al., 2010).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Properties

IUPAC Name

2-ethynyl-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFLARAADMSAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663681
Record name 2-Ethynyl-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381723-16-6
Record name 2-Ethynyl-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-1,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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